molecular formula C27H29N5O4S B2782152 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 2034367-99-0

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2782152
CAS No.: 2034367-99-0
M. Wt: 519.62
InChI Key: XEJHNKISWAMBPN-UHFFFAOYSA-N
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Description

The compound 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound's intricate structure, featuring a pyrazole ring, amino groups, and tosyl groups, gives it unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, including:

  • Formation of the Pyrazole Ring: : Starting with a substituted hydrazine and a β-diketone, the pyrazole ring is formed through a cyclization reaction.

  • Amination: : Introduction of the amino groups through nucleophilic substitution.

  • Tosylation: : Protecting the amino groups with a tosyl chloride.

  • Attachment of the Methoxybenzyl Group: : Through a coupling reaction, the methoxybenzyl group is introduced.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity. This includes:

  • Use of Catalysts: : To accelerate reactions and increase efficiency.

  • Controlled Temperature and Pressure: : To ensure consistency and quality.

  • Purification Techniques: : Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups.

  • Reduction: : Reduction can occur at various functional groups, depending on the reagents used.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the pyrazole ring and the benzyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, permanganate, or osmium tetroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides for nucleophilic substitutions, and Lewis acids for electrophilic substitutions.

Major Products

  • From Oxidation: : Oxidized derivatives at the amino or benzyl groups.

  • From Reduction: : Reduced forms of the pyrazole ring or benzyl group.

  • From Substitution: : Various substituted pyrazole or benzyl derivatives.

Scientific Research Applications

This compound finds applications in multiple areas:

Chemistry

  • Catalysis: : Used as a ligand or catalyst in various organic reactions.

  • Materials Science: : Component in the development of advanced materials due to its structural properties.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, useful in biochemical research.

  • Protein Binding: : Studied for its interactions with proteins, which could inform drug design.

Medicine

  • Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific pathways in diseases.

  • Diagnostics: : Utilized in the development of diagnostic agents due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific proteins or enzymes, affecting their function.

  • Pathways Involved: : Inhibition of enzyme activity, disruption of protein-protein interactions, or modification of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(p-tolylamino)-4-tosyl-1H-pyrazol-5-amine

  • N-(3-methoxybenzyl)-2-(1H-pyrazol-1-yl)acetamide

Uniqueness

  • Structural Complexity: : The combination of functional groups makes it more versatile in chemical reactions.

  • Reactivity: : The presence of tosyl and methoxy groups provides unique reactivity patterns compared to similar compounds.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Whether used in research or potential therapeutic development, 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide stands out for its versatility and potential.

Properties

IUPAC Name

2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4S/c1-18-7-11-21(12-8-18)30-27-25(37(34,35)23-13-9-19(2)10-14-23)26(28)32(31-27)17-24(33)29-16-20-5-4-6-22(15-20)36-3/h4-15H,16-17,28H2,1-3H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHNKISWAMBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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